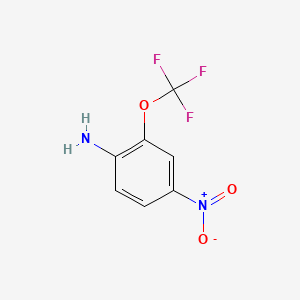
4-Nitro-2-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
4-Nitro-2-(trifluoromethoxy)aniline is a key intermediate in the production of certain pharmaceuticals. It can be synthesized from 4-(Trifluoromethoxy)aniline . It undergoes diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones and naptholsulphonic acids .Molecular Structure Analysis
The molecular formula of 4-Nitro-2-(trifluoromethoxy)aniline is C7H5F3N2O3 . The average mass is 222.121 Da .Chemical Reactions Analysis
4-Nitro-2-(trifluoromethyl)aniline undergoes diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones and naptholsulphonic acids . It can be used in the synthesis of monoazo dyes .Applications De Recherche Scientifique
Spectroscopic Studies and Molecular Analysis :
- Saravanan, Balachandran, and Viswanathan (2014) conducted a spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline (a compound closely related to 4-Nitro-2-(trifluoromethoxy)aniline), utilizing Fourier transform infrared (FT-IR) and FT-Raman spectra. Their study focused on the vibrational, structural, thermodynamic characteristics, and electronic properties of the compound, highlighting its potential in molecular and electronic property analysis (Saravanan, Balachandran, & Viswanathan, 2014).
Detection in Biological Material :
- Shormanov, Andreeva, and Omel'chenko (2016) explored the detection of 4-nitro-3-(trifluoromethyl)-aniline in biological material, proposing a method for its extraction and separation from biological fluids and tissues. This study is significant for toxicological analyses and forensic science (Shormanov, Andreeva, & Omel'chenko, 2016).
Chromatographic Analysis :
- Nageswari et al. (2011) developed a gas chromatography (GC) method for the separation and quantification of related impurities in 4-(trifluoromethoxyAniline), which is a key intermediate in the production of certain pharmaceuticals. This research highlights the compound's role in quality control and pharmaceutical manufacturing processes (Nageswari et al., 2011).
Synthesis of Electrochromic Materials :
- Li, Liu, Ju, Zhang, and Zhao (2017) focused on the synthesis and characterization of novel electrochromic materials employing nitrotriphenylamine unit as the acceptor and different thiophene derivatives as the donor, demonstrating the utility of compounds like 4-Nitro-2-(trifluoromethoxy)aniline in advanced material science (Li, Liu, Ju, Zhang, & Zhao, 2017).
Catalytic Applications :
- Shu, Chan, Xie, Shi, Tang, and Gao (2017) investigated the use of functionalized nitroarenes, including derivatives of 4-Nitro-2-(trifluoromethoxy)aniline, in catalytic processes for the hydrogenation of nitroarenes to anilines. This research is relevant for the chemical industry, especially in the synthesis of fine chemicals (Shu, Chan, Xie, Shi, Tang, & Gao, 2017).
Pharmaceutical Research :
- Navacchia, Fraix, Chinaglia, Gallerani, Perrone, Cardile, Graziano, Capobianco, and Sortino (2016) reported the synthesis of bioconjugates with anticancer activity, incorporating 4-nitro-2-(trifluoromethyl)aniline derivatives. This study is significant for the development of novel potential photochemotherapeutics (Navacchia et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-nitro-2-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-3-4(12(13)14)1-2-5(6)11/h1-3H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDBXRVBNGKCDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719925 |
Source


|
| Record name | 4-Nitro-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-(trifluoromethoxy)aniline | |
CAS RN |
1261753-88-1 |
Source


|
| Record name | 4-Nitro-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

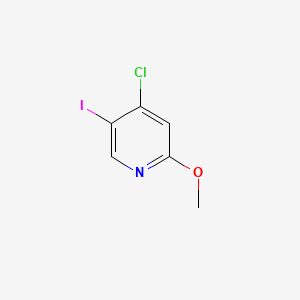
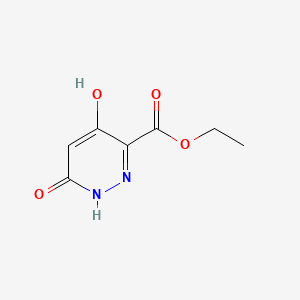
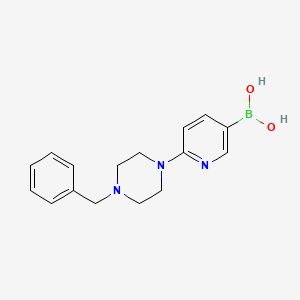
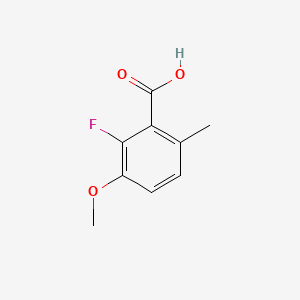
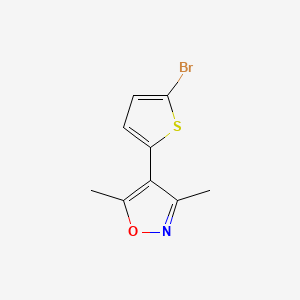
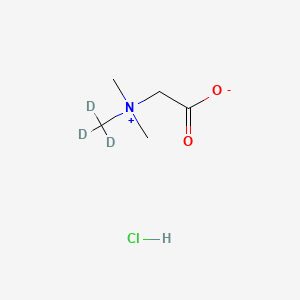
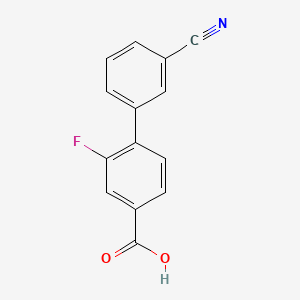
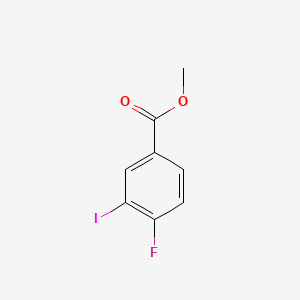
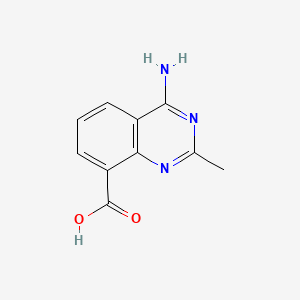
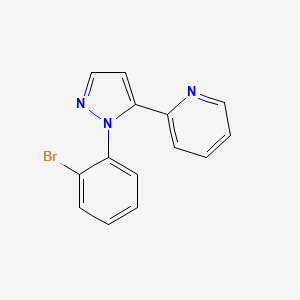

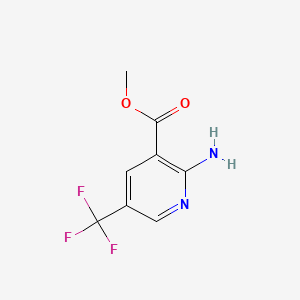
![7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572588.png)